4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide
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Overview
Description
GW297361X is an inhibitor of active Vaccinia-Related Kinases (VRK).
Scientific Research Applications
Chemical Synthesis and Structural Analysis : This compound has been involved in studies focusing on the synthesis of various heterocyclic compounds. For instance, Bell and Conklin (1968) explored the formation of pyrrolo[2,1-c][1,2,4]benzothiadiazines from reactions involving o-amino-benzenesulfonamides, which are structurally related to the compound (Stanley C. Bell and G. Conklin, 1968).
Applications in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy applications, especially in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antitumor Activity : Research by Alqasoumi et al. (2009) involved the synthesis of novel derivatives, including benzenesulfonamide compounds, to evaluate their antitumor activity. Some compounds exhibited effectiveness surpassing reference drugs like doxorubicin (S. Alqasoumi, M. M. Ghorab, Z. Ismail, S. M. Abdel-Gawad, M. El-Gaby, H. M. Aly, 2009).
Carbonic Anhydrase Inhibitory and Anticancer Activity : Eldehna et al. (2017) reported the synthesis of benzenesulfonamides as inhibitors of carbonic anhydrase isoforms and their anticancer activity against breast and colorectal cancer cell lines (Wagdy M. Eldehna, Mahmoud F. Abo-Ashour, A. Nocentini, P. Gratteri, I. Eissa, Mohamed Fares, Omnia E. Ismael, H. Ghabbour, M. Elaasser, H. Abdel‐Aziz, C. Supuran, 2017).
Antimicrobial Activity : Sarvaiya, Gulati, and Patel (2019) synthesized compounds including benzenesulfonamide derivatives and evaluated their antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Antidiabetic Activity : Moreno-Díaz et al. (2008) synthesized benzenesulfonamide derivatives and evaluated their antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, showing significant plasma glucose level reduction (Hermenegilda Moreno-Díaz, R. Villalobos-Molina, R. Ortiz-Andrade, Daniel Díaz-Coutiño, J. Medina-Franco, S. Webster, M. Binnie, S. Estrada-Soto, M. Ibarra-Barajas, I. León‐Rivera, G. Navarrete-Vázquez, 2008).
Properties
Molecular Formula |
C16H12N4O3S2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H12N4O3S2/c17-25(22,23)10-3-1-9(2-4-10)18-7-11-14-12(20-16(11)21)5-6-13-15(14)24-8-19-13/h1-8,18H,(H,20,21)(H2,17,22,23)/b11-7- |
InChI Key |
LTYGAJVXAFJKSY-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C\2/C3=C(C=CC4=C3SC=N4)NC2=O)S(=O)(=O)N |
SMILES |
O=S(C1=CC=C(N/C=C(C2=C(SC=N3)C3=CC=C2N4)\C4=O)C=C1)(N)=O |
Canonical SMILES |
C1=CC(=CC=C1NC=C2C3=C(C=CC4=C3SC=N4)NC2=O)S(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-589933X; GW 589933X; GW589933X; GW-297361X; GW 297361X; GW297361X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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